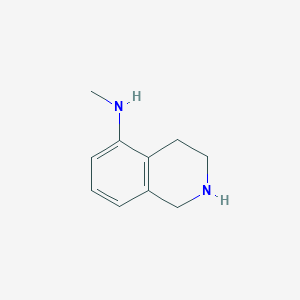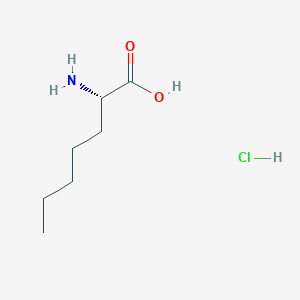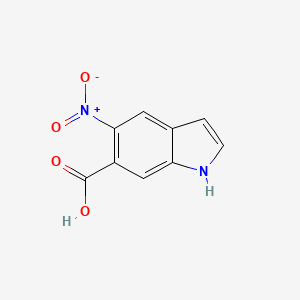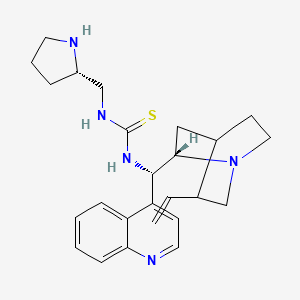
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea typically involves the condensation of amines with isothiocyanates. A common method includes the reaction of pyrrolidine with quinoline-based isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the reaction between the amine and isothiocyanate, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiol or amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiourea moiety is known to form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the complex structure of the target compound.
Urea: Similar in structure but with an oxygen atom instead of sulfur, leading to different chemical properties.
Quinoline derivatives: Compounds with a quinoline core, used in various medicinal and industrial applications.
Uniqueness
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for versatile applications in multiple scientific domains .
Properties
Molecular Formula |
C25H33N5S |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17?,18?,19-,23-,24-/m0/s1 |
InChI Key |
AEPMVHRJTABIAB-BCUZMZICSA-N |
Isomeric SMILES |
C=CC1CN2CCC1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)
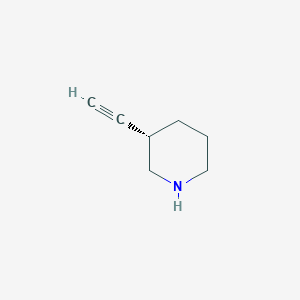
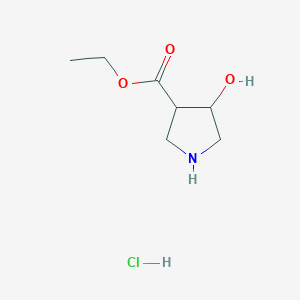
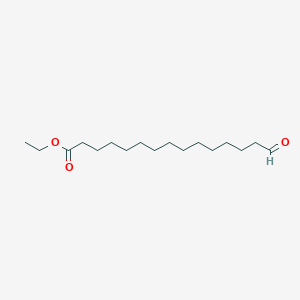
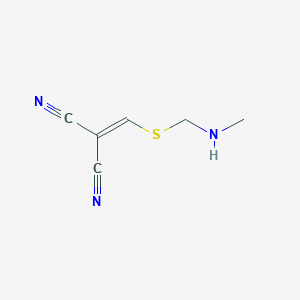
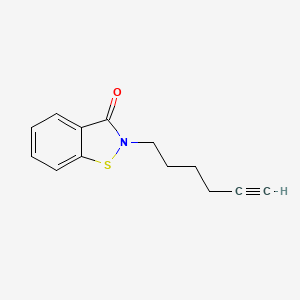
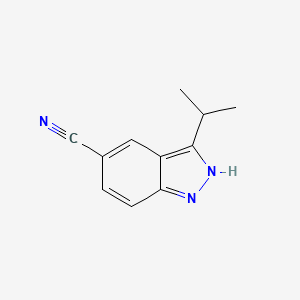
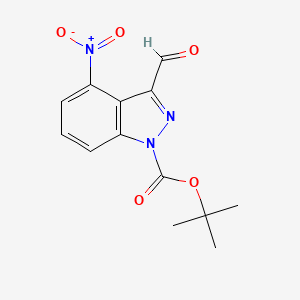
![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
